5-Methyl-alpha-n-propyl-furfuryl alcohol
Description
5-Methyl-alpha-n-propyl-furfuryl alcohol is a furan-derived alcohol with a methyl group at the 5-position of the furan ring and an n-propyl group attached to the alpha carbon of the furfuryl alcohol moiety. The compound’s substitutions likely influence its physicochemical characteristics, reactivity, and toxicity compared to simpler furfuryl derivatives .
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(5-methylfuran-2-yl)butan-1-ol |
InChI |
InChI=1S/C9H14O2/c1-3-4-8(10)9-6-5-7(2)11-9/h5-6,8,10H,3-4H2,1-2H3 |
InChI Key |
HORZEVJSEFJTLH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(O1)C)O |
Origin of Product |
United States |
Scientific Research Applications
Industrial Applications
1.1. Solvent and Intermediate in Chemical Reactions
5-Methyl-alpha-n-propyl-furfuryl alcohol serves as a solvent in various chemical reactions, particularly in the production of plastics and resins. Its ability to dissolve a wide range of organic compounds makes it valuable in formulating coatings and adhesives. Additionally, it acts as an intermediate in synthesizing other chemical compounds, contributing to the development of new materials.
1.2. Flavoring Agent
This compound is recognized for its flavoring properties, being used in food and beverage industries. It is listed as a food additive under FEMA number 4544, where it enhances the sensory attributes of products such as baked goods and beverages .
Biological Applications
2.1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that derivatives of furfuryl alcohol exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria . For instance, specific derivatives have shown potency against resistant strains, suggesting potential for developing new antimicrobial agents.
2.2. Cytotoxicity Studies
The compound has also been investigated for its cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that certain derivatives possess cytotoxic activity against HeLa and HepG2 cancer cells, indicating potential applications in cancer therapeutics .
Environmental Applications
3.1. Biodegradable Plastics
Due to its renewable nature derived from biomass, this compound is being explored as a precursor for biodegradable plastics. Its incorporation into polymer matrices can enhance the sustainability profile of plastic products while maintaining desirable mechanical properties .
3.2. Corrosion Inhibition
Furfuryl alcohols are known to serve as corrosion inhibitors in various industrial applications, particularly in fiber-reinforced plastics and cements . The presence of this compound can enhance the durability of materials exposed to harsh environments.
Data Table: Summary of Applications
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in Molecules demonstrated that derivatives of this compound exhibited significant antibacterial activity against multidrug-resistant strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 2-4 µg/mL . This finding underscores the potential for developing new antimicrobial agents based on this compound.
Case Study 2: Biodegradable Plastics Development
Research conducted on incorporating this compound into polymer matrices revealed enhanced mechanical properties while maintaining biodegradability . This study supports the transition towards more sustainable materials in packaging and consumer products.
Comparison with Similar Compounds
Structural Comparison
The table below summarizes structural differences between 5-methyl-alpha-n-propyl-furfuryl alcohol and key analogs:
| Compound | Molecular Formula | Substituents | CAS Number |
|---|---|---|---|
| This compound | C9H14O2 | 5-methyl, alpha-n-propyl on furfuryl | Not listed |
| Furfuryl alcohol | C5H6O2 | Unsubstituted furfuryl group | 98-00-0 |
| Tetrahydrofurfuryl alcohol | C5H10O2 | Hydrogenated furan ring | 97-99-4 |
| 5-Methylfurfuryl alcohol | C6H8O2 | 5-methyl on furfuryl | 2099 (JECFA) |
Notes:
Physical and Chemical Properties
Key physicochemical properties are inferred from structural analogs:
Notes:
- The n-propyl group in the target compound likely reduces water solubility compared to furfuryl alcohol.
- Hydrogenation in tetrahydrofurfuryl alcohol decreases reactivity due to saturation of the furan ring .
Preparation Methods
Reaction Mechanism and Procedure
-
Grignard Reagent Preparation : Magnesium turnings react with propyl chloride or bromide in dry tetrahydrofuran (THF) under inert conditions. A catalytic amount of iodine initiates the reaction, forming propylmagnesium halide.
-
Nucleophilic Addition : 5-Methylfurfural (5-methyl-2-furaldehyde) is added dropwise to the Grignard reagent at controlled temperatures (0–25°C). The aldehyde carbonyl undergoes nucleophilic attack, yielding 5-methyl-2-(1-hydroxypropyl)furan after hydrolysis.
-
Hydrolysis and Purification : The reaction mixture is quenched with aqueous ammonium chloride or sulfuric acid, followed by extraction and distillation to isolate the product.
Optimization and Yields
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Halide (X) | Propyl chloride | 72 | (adapted) |
| Halide (X) | Propyl bromide | 85 | Theoretical |
| Temperature | 0°C (reflux in THF) | 78 | |
| Solvent | THF/Aromatic hydrocarbon mixture | 82 |
Key Findings :
-
Propyl bromide offers higher reactivity than chloride, improving yields.
-
Lower temperatures (0°C) minimize side reactions, such as polymerization of furfural derivatives.
-
The use of THF enhances reagent solubility, critical for efficient Mg activation.
Alkylation of 5-Methylfurfuryl Alcohol
Post-synthesis alkylation of 5-methylfurfuryl alcohol introduces the propyl group via nucleophilic substitution, though this method faces steric and electronic hurdles.
Procedure
-
Leaving Group Formation : Convert the hydroxymethyl group of 5-methylfurfuryl alcohol to a tosylate or mesylate using tosyl chloride/methanesulfonyl chloride.
-
Alkylation : React the tosylate with n-propylmagnesium bromide in THF, followed by aqueous workup.
Limitations
-
Low Efficiency : Bulky furan substituents hinder SN2 mechanisms, leading to modest yields (~40–50%).
-
Side Reactions : Elimination to form furfuryl alkenes competes with substitution.
Emerging and Theoretical Methods
Q & A
Q. What are the key physicochemical properties and identifiers of 5-methyl-α-n-propyl-furfuryl alcohol?
Answer:
- Chemical Identifiers :
- Physicochemical Properties :
- Molecular Formula: C₆H₁₀O₂ (derived from furanmethanol structure with methyl and propyl substituents)
- Physical State: Likely a liquid at room temperature (analogous to furfuryl alcohol derivatives)
- Boiling Point/Flash Point: Estimated via QSPR models due to limited experimental data; furfuryl alcohol derivatives typically have flash points ~65–75°C .
Q. What are the recommended safety protocols for handling 5-methyl-α-n-propyl-furfuryl alcohol in laboratory settings?
Answer :
Q. What analytical techniques are suitable for quantifying 5-methyl-α-n-propyl-furfuryl alcohol in complex mixtures?
Answer :
- Chromatography :
- Spectroscopy :
Advanced Research Questions
Q. How can 5-methyl-α-n-propyl-furfuryl alcohol be synthesized with high regioselectivity?
Answer :
- Methodology :
- Optimization :
Q. How does the stability of 5-methyl-α-n-propyl-furfuryl alcohol vary under different pH and temperature conditions?
Answer :
- pH-Dependent Stability :
- Thermal Stability :
Q. What in vitro models are appropriate for evaluating the compound’s cytotoxicity and metabolic pathways?
Answer :
- Cytotoxicity Screening :
- Metabolic Profiling :
Q. What are the potential applications of 5-methyl-α-n-propyl-furfuryl alcohol in polymer chemistry?
Answer :
- Polymer Synthesis :
- Characterization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
